molecular formula C12H15N3OS B447807 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide CAS No. 352219-49-9

2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide

Cat. No.: B447807
CAS No.: 352219-49-9
M. Wt: 249.33g/mol
InChI Key: QYJHIQOGLVQUBN-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds. The presence of both cyano and thioacetamide groups in the molecule makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide can be achieved through the reaction of 3-cyano-6-isobutyl-2-pyridylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanolic solution at room temperature . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures .

Industrial Production Methods

Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds .

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano and thioacetamide groups. These groups enable the compound to form stable intermediates and final products that can interact with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide is unique due to the presence of both cyano and thioacetamide groups, which provide it with a wide range of reactivity and potential biological activities. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .

Properties

CAS No.

352219-49-9

Molecular Formula

C12H15N3OS

Molecular Weight

249.33g/mol

IUPAC Name

2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C12H15N3OS/c1-8(2)5-10-4-3-9(6-13)12(15-10)17-7-11(14)16/h3-4,8H,5,7H2,1-2H3,(H2,14,16)

InChI Key

QYJHIQOGLVQUBN-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)N

Canonical SMILES

CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)N

Origin of Product

United States

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